ethyl {[(1E)-3-amino-2-cyano-3-oxo-1-sulfanylprop-1-en-1-yl]sulfanyl}acetate
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Overview
Description
ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes amino, cyano, oxo, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE typically involves the reaction of ethyl cyanoacetate with various amines under specific conditions. One common method includes the treatment of ethyl cyanoacetate with substituted aryl or heteryl amines in the presence of a base, such as potassium carbonate, in a solvent like toluene . The reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as solvent-free reactions or continuous flow processes. These methods aim to increase yield and reduce production costs while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to a hydroxyl group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development for treating various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds share the cyano and amide functional groups and are used in similar applications.
Uniqueness
ETHYL 2-{[(E)-3-AMINO-2-CYANO-3-OXO-1-SULFANYL-1-PROPENYL]SULFANYL}ACETATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H10N2O3S2 |
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Molecular Weight |
246.3 g/mol |
IUPAC Name |
ethyl 2-[(E)-3-amino-2-cyano-3-oxo-1-sulfanylprop-1-enyl]sulfanylacetate |
InChI |
InChI=1S/C8H10N2O3S2/c1-2-13-6(11)4-15-8(14)5(3-9)7(10)12/h14H,2,4H2,1H3,(H2,10,12)/b8-5+ |
InChI Key |
TZWIZDDTNAWSSE-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)CS/C(=C(\C#N)/C(=O)N)/S |
Canonical SMILES |
CCOC(=O)CSC(=C(C#N)C(=O)N)S |
Origin of Product |
United States |
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